2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the nitro position .
Scientific Research Applications
2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- 2-methoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
- 2-methoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-12-5-3-2-4-10(12)14(19)17-15-16-11-7-6-9(18(20)21)8-13(11)23-15/h2-8H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDOHPWYTCJZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977202 |
Source
|
Record name | 2-Methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6161-89-3 |
Source
|
Record name | 2-Methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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